An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylthiophenothiazine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylthiophenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylthiophenothiazine, a key intermediate in the development of various pharmaceutically active compounds. This document details the primary synthetic routes, experimental protocols, and analytical characterization of this important heterocyclic compound.
Introduction
2-Methylthiophenothiazine, also known as 2-(methylthio)-10H-phenothiazine, is a derivative of phenothiazine (B1677639), a class of compounds with significant pharmacological activity. It serves as a crucial building block in the synthesis of antipsychotic drugs such as Thioridazine and Mesoridazine.[1][2] The introduction of the methylthio group at the 2-position of the phenothiazine core is a key step in defining the pharmacological profile of these drugs. This guide outlines the established methods for its preparation and the analytical techniques used for its characterization.
Synthesis of 2-Methylthiophenothiazine
The most common and industrially relevant synthesis of 2-Methylthiophenothiazine involves a multi-step process starting from phenothiazine. The overall synthetic strategy is a regioselective functionalization of the phenothiazine ring.[3][4]
A well-established synthetic pathway proceeds through the following key steps:
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N-Acylation of Phenothiazine: The nitrogen atom of the phenothiazine ring is first protected with an acyl group to direct the subsequent electrophilic substitution.
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Sulfinylation: The N-acyl-phenothiazine undergoes a regioselective sulfinylation at the 2-position using sulfur dioxide in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) to yield N-acyl-phenothiazine-2-sulfinic acid.[3]
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Reduction: The sulfinic acid intermediate is then reduced to the corresponding thiol, 2-mercapto-phenothiazine.
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S-Methylation: The final step involves the methylation of the thiol group to afford 2-Methylthiophenothiazine.[1][3]
Experimental Protocols
While detailed, step-by-step laboratory protocols with precise quantities are not extensively available in the public domain, the following procedures are based on the methodologies described in the patent literature.[3][4]
Step 1: N-Acylation of Phenothiazine (General Procedure)
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Phenothiazine is reacted with an acylating agent (e.g., acetic anhydride, acetyl chloride) in an appropriate solvent.
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The reaction mixture is typically heated to ensure complete reaction.
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The N-acylated product is then isolated and purified by standard techniques such as recrystallization.
Step 2: Synthesis of N-Acyl-phenothiazine-2-sulfinic acid
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To a suspension of aluminum trichloride in an inert solvent, sulfur dioxide gas is bubbled.
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The N-acyl-phenothiazine, dissolved in an inert solvent, is then added to this mixture.
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The reaction is stirred at a controlled temperature until the starting material is consumed.
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Work-up involves careful quenching of the reaction mixture and extraction to isolate the sulfinic acid derivative.[3]
Step 3: Reduction to 2-Mercapto-phenothiazine
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The N-acyl-phenothiazine-2-sulfinic acid is reduced using a suitable reducing agent, such as zinc in the presence of an acid.[3]
-
This step also typically results in the deprotection of the N-acyl group.
-
The resulting 2-mercapto-phenothiazine is then isolated and purified.
Step 4: S-Methylation to 2-Methylthiophenothiazine
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2-Mercapto-phenothiazine is dissolved in a suitable solvent with a base to form the thiolate anion.
-
A methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is then added to the reaction mixture.[1][3]
-
The reaction is monitored until completion, followed by work-up and purification of the final product, 2-Methylthiophenothiazine. The product can be purified by recrystallization.[3]
Characterization of 2-Methylthiophenothiazine
The structural confirmation and purity assessment of 2-Methylthiophenothiazine are performed using a combination of spectroscopic and physical methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NS₂ | [5][6] |
| Molecular Weight | 245.36 g/mol | [6] |
| Appearance | White to Orange to Green powder to crystal | [7] |
| Melting Point | 138-140 °C | [3][8] |
| CAS Number | 7643-08-5 | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data for 2-Methylthiophenothiazine is not widely available in peer-reviewed literature. The following provides an overview of the expected spectral characteristics based on its structure and data from closely related compounds.
Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 2-Methylthiophenothiazine.
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Molecular Ion (M⁺): The mass spectrum shows a molecular ion peak at m/z = 245, which corresponds to the molecular weight of the compound.
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Key Fragmentation Peaks: Significant fragment ions are observed at m/z = 230 (loss of CH₃), 198 (loss of SCH₃), and 199.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the S-methyl protons around δ 2.4-2.5 ppm. The aromatic protons on the phenothiazine ring system would appear as a complex multiplet pattern in the region of δ 6.8-7.5 ppm. The N-H proton would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would display a signal for the S-methyl carbon at approximately δ 15-20 ppm. The aromatic carbons would resonate in the range of δ 115-150 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Methylthiophenothiazine is expected to exhibit characteristic absorption bands:
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N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.
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C-H Aromatic Stretch: Bands above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Bands below 3000 cm⁻¹ for the methyl group.
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C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretch: Absorption around 1250-1350 cm⁻¹.
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C-S Stretch: Bands in the 600-800 cm⁻¹ region.
Visualization of Experimental Workflow
The synthesis of 2-Methylthiophenothiazine can be visualized as a sequential workflow.
Logical Relationship of Characterization
The characterization of 2-Methylthiophenothiazine relies on the convergence of data from multiple analytical techniques to confirm its identity and purity.
Conclusion
This technical guide has detailed the synthesis and characterization of 2-Methylthiophenothiazine. The outlined synthetic route provides a reliable method for the preparation of this key pharmaceutical intermediate. While comprehensive experimental and spectroscopic data in the public domain is limited, this guide consolidates the available information to provide a foundational understanding for researchers and professionals in the field of drug development. Further research to publish detailed experimental protocols and complete spectroscopic data would be a valuable contribution to the scientific community.
References
- 1. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process for the direct and regioselective functionalization in position 2 of phenothiazine - Patent 0499126 [data.epo.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 10H-Phenothiazine, 2-(methylthio)- | C13H11NS2 | CID 82096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-甲巯基吩噻嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Methylthiophenothiazine | 7643-08-5 [sigmaaldrich.com]
- 8. EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenotiazine - Google Patents [patents.google.com]
